N4-Benzoylcytosine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxo-1H-pyrimidin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDUZBHKKUFFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309282 | |

| Record name | N4-Benzoylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26661-13-2 | |

| Record name | N4-Benzoylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26661-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 211617 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026661132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26661-13-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N4-Benzoylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N4-Benzoylcytosine from cytosine and benzoyl chloride

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N4-Benzoylcytosine, a crucial intermediate in the production of modified nucleosides for antiviral and anticancer drug development. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow to facilitate its application in a laboratory setting.

Introduction

This compound is a protected form of cytosine where the exocyclic amine group is functionalized with a benzoyl group. This protection is essential in nucleoside chemistry to prevent unwanted side reactions during the synthesis of oligonucleotides and other modified nucleosides. The benzoyl group can be readily removed under basic conditions, making it an ideal protecting group. The synthesis described herein involves the reaction of cytosine with benzoyl chloride in the presence of a base and a catalyst.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Caption: General reaction for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants, products, and reaction conditions.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| Cytosine | C₄H₅N₃O | 111.10 | 320-325 (dec.) | 71-30-7 |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 | 98-88-4 |

| This compound | C₁₁H₉N₃O₂ | 215.21 | >300 (dec.) | 26661-13-2 |

| Triethylamine | C₆H₁₅N | 101.19 | -115 | 121-44-8 |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 109-111 | 1122-58-3 |

Table 2: Reaction Conditions and Yield

| Parameter | Value | Reference |

| Molar Ratio (Cytosine:Benzoyl Chloride) | 1 : 1 to 1 : 1.5 | [1] |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | [1] |

| Base | Triethylamine | [1] |

| Solvent | Acetonitrile (B52724) or Dichloromethane | [1] |

| Initial Reaction Temperature | 5-10 °C | [1] |

| Subsequent Reaction Temperature | 25 °C, then 40-45 °C | [1] |

| Reaction Time | ~3 hours | [1] |

| Yield | ≥ 93% | [1] |

| Product Purity (HPLC) | ≥ 99% | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data/Reference |

| ¹H NMR | Data available on PubChem[2] |

| ¹³C NMR | Data available on PubChem[2] |

| Infrared (IR) Spectroscopy | Data available on PubChem[2] |

| Mass Spectrometry (MS) | Data available on PubChem[2] |

Experimental Protocol

This protocol is adapted for a laboratory scale from a patented industrial method.[1]

Materials:

-

Cytosine (anhydrous)

-

Benzoyl chloride

-

Triethylamine

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous cytosine, DMAP, and triethylamine.

-

Dissolution: Add anhydrous acetonitrile to the flask to dissolve the solids under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 5-10 °C using an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred reaction mixture from the dropping funnel, maintaining the temperature between 5-10 °C.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to naturally warm to room temperature (approximately 25 °C) and stir for one hour.

-

Heating: Subsequently, slowly heat the mixture to 40-45 °C and maintain this temperature for two hours.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. A precipitate of this compound will form. Collect the solid product by filtration.

-

Washing: Wash the filter cake sequentially with deionized water and then with ethanol to remove any remaining impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as an off-white solid.

Experimental Workflow and Reaction Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Caption: Step-by-step experimental workflow for the synthesis.

Caption: Proposed reaction mechanism for the synthesis.

Safety and Handling

-

Benzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

-

DMAP is toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from cytosine and benzoyl chloride is a well-established and efficient method. The use of DMAP as a catalyst and triethylamine as a base in an appropriate solvent allows for high yields and purity of the final product. This technical guide provides the necessary information for researchers to successfully perform this synthesis in a laboratory setting. The protected this compound can then be used in a variety of applications, particularly in the synthesis of modified nucleosides for therapeutic purposes.

References

N4-Benzoylcytosine: A Technical Guide to its Chemical Properties and Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

N4-Benzoylcytosine is a pivotal protected nucleobase extensively utilized in the chemical synthesis of oligonucleotides. Its benzoyl protecting group on the exocyclic amine of cytosine is instrumental in preventing undesirable side reactions during the automated solid-phase synthesis of DNA and RNA strands. This technical guide provides an in-depth overview of the chemical properties, molecular structure, and key experimental protocols related to this compound, serving as a comprehensive resource for professionals in the fields of chemical biology and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉N₃O₂ | [2][3] |

| Molecular Weight | 215.21 g/mol | [2][4] |

| Melting Point | >300 °C (with decomposition) | [2][5] |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF); slightly soluble in aqueous acid (with heating); sparingly soluble in water. | [2][3] |

| pKa (Predicted) | 7.75 ± 0.10 | [2][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| CAS Number | 26661-13-2 | [2][3] |

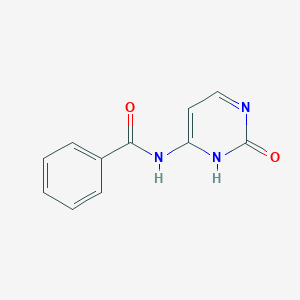

Molecular Structure

Experimental Protocols

Synthesis of this compound

A common and scalable method for the synthesis of this compound involves the acylation of cytosine with benzoyl chloride.[2]

Materials:

-

Cytosine

-

Acetonitrile (B52724) (anhydrous)

-

Benzoyl chloride

-

Water

-

Ethanol

-

Nitrogen gas supply

-

Reaction vessel with cooling capabilities

Procedure:

-

Under a nitrogen atmosphere, add anhydrous acetonitrile to a reaction vessel.

-

Add cytosine, 4-dimethylaminopyridine (DMAP) as a catalyst, and triethylamine as a base to the solvent.

-

Cool the reaction mixture to 5-8 °C.

-

Slowly add benzoyl chloride dropwise to the cooled mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 40-45 °C and maintain this temperature for 2 hours.

-

Cool the reaction to room temperature.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake sequentially with water and ethanol.

-

Dry the solid product to yield this compound.

Purity Analysis: The purity of the synthesized this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Solid-Phase Oligonucleotide Synthesis Employing this compound Phosphoramidite (B1245037)

This compound is incorporated into a growing oligonucleotide chain in the form of a phosphoramidite derivative. The synthesis follows a cyclical four-step process on a solid support, typically controlled pore glass (CPG).[6][7][]

Key Reagents and Components:

-

Solid support (e.g., CPG) with the initial nucleoside attached.

-

This compound phosphoramidite (and other protected nucleoside phosphoramidites for A, G, and T).

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Activator solution (e.g., 1H-tetrazole or a derivative in acetonitrile).

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

-

Oxidizing solution (e.g., iodine in a mixture of THF, pyridine, and water).

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).

The general workflow for the incorporation of a single this compound nucleotide is depicted in the diagram below.

Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.

Conclusion

This compound is an indispensable reagent in the synthesis of custom oligonucleotides for research, diagnostic, and therapeutic applications. Its well-defined chemical properties and the robustness of the synthetic protocols involving its use have made it a cornerstone of modern nucleic acid chemistry. This guide provides essential technical information to aid researchers and developers in the effective utilization of this critical molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 26661-13-2 [chemicalbook.com]

- 3. This compound CAS#: 26661-13-2 [amp.chemicalbook.com]

- 4. This compound | C11H9N3O2 | CID 309343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 26661-13-2 | CAS DataBase [m.chemicalbook.com]

- 6. How are Oligonucleotides Synthesized? - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]

- 7. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

The Biological Frontier of N4-Benzoylcytosine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoylcytosine serves as a pivotal scaffold in medicinal chemistry, primarily acting as a synthetic intermediate for a diverse array of nucleoside analogs. While this compound itself exhibits limited intrinsic biological activity, its derivatives have emerged as a promising class of compounds with significant therapeutic potential. These modifications, often involving the glycosylation of the cytosine core and alterations to the benzoyl moiety, have yielded compounds with potent antiviral and anticancer properties. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their quantitative data, experimental evaluation, and mechanisms of action.

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being antiviral and anticancer effects.

Antiviral Activity

This compound derivatives have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and rotavirus. The mechanism of antiviral action for many of these nucleoside analogs involves the inhibition of viral replication.

Anti-HIV Activity: Certain N4-acyl-modified 2',3'-dideoxy-5-fluorocytidine (D2FC and D4FC) nucleoside analogs have shown marked improvements in anti-HIV-1 activity compared to their parent compounds. For instance, N4-p-iodobenzoyl-D2FC exhibited a significant increase in anti-HIV-1 potency in MT-2 cells.[1]

Anti-HBV Activity: N4-p-halobenzoyl-substituted D2- and D4-nucleosides have demonstrated equal or greater potency against HBV in HepAD38 cells compared to the parent compounds.[1]

Anti-Rotavirus Activity: Novel 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine have shown promising potential in combating rotaviral infections. Specifically, 1-(3,4-dideoxy-3-fluoro-beta-d-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine was found to be more effective at lower concentrations in inhibiting rotavirus infection compared to AZT.[2]

Anticancer Activity

The anticancer properties of this compound derivatives are primarily attributed to their cytotoxic effects on various cancer cell lines. These compounds can interfere with fundamental cellular processes such as DNA synthesis and microtubule dynamics, leading to cell cycle arrest and apoptosis.

Cytotoxicity: Fluoro-ketopyranosyl nucleosides derived from N4-benzoyl cytosine have demonstrated cytotoxic activities against the human colon adenocarcinoma cell line Caco-2.[2] N4-acyl derivatives of 1-beta-D-arabinofuranosylcytosine (ara-C) with long-chain saturated fatty acids have also shown high activity against mouse leukemia L1210.

Mechanism of Action: The anticancer mechanism of some derivatives involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. Other derivatives, particularly those that are analogs of cytosine arabinoside (Ara-C), can interfere with DNA synthesis, leading to S-phase arrest and the induction of apoptosis.[3]

Quantitative Data Presentation

The following tables summarize the reported quantitative data for the biological activity of various this compound derivatives.

Table 1: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| N4-p-iodobenzoyl-D2FC | HIV-1 | MT-2 | Potency increased 46-fold vs. D-D2FC | [1] |

| N4-p-bromobenzoyl-D4FC | HIV-1 | MT-2 | Potency increased 12-fold vs. D-D4FC | [1] |

| N4-p-halobenzoyl-D2/D4FC | HBV | HepAD38 | Equal or greater potency than D-D2FC/D4FC | [1] |

| 1-(3,4-dideoxy-3-fluoro-beta-d-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine | Rotavirus | - | More effective at lower concentrations than AZT | [2] |

Table 2: Anticancer Activity (Cytotoxicity) of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives | Caco-2 | Promising antitumor activity | [2] |

| N4-stearoyl-1-beta-D-arabinofuranosylcytosine | L1210 | Highly active | |

| N4-behenoyl-1-beta-D-arabinofuranosylcytosine | L1210 | Highly active |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Anti-HIV Assay (MT-4 Cells)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in the MT-4 human T-cell line.

-

Cell Seeding: Seed MT-4 cells in a 96-well plate.

-

Compound and Virus Addition: Add serial dilutions of the test compound and a standard amount of HIV-1 to the wells.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-5 days.

-

Assessment of Viral Replication: Viral replication can be assessed by several methods, including:

-

MTT Assay: To measure the cytopathic effect of the virus.

-

p24 Antigen Capture ELISA: To quantify the amount of viral p24 antigen in the supernatant.

-

Syncytium Formation Assay: To visually count the number of multinucleated giant cells (syncytia).

-

-

Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

Anti-HBV Assay (HepAD38 Cells)

This assay utilizes the HepAD38 cell line, which has a tetracycline-repressible HBV genome, to screen for anti-HBV compounds.

-

Cell Culture: Culture HepAD38 cells in the presence of tetracycline (B611298) to suppress HBV replication.

-

Induction of HBV Replication: Remove tetracycline from the culture medium to induce HBV replication.

-

Compound Treatment: Add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the cells for a defined period (e.g., 4-8 days), replacing the medium with fresh compound-containing medium as needed.

-

Quantification of HBV DNA: Isolate viral DNA from the cell culture supernatant and quantify using real-time PCR or dot blot hybridization.

-

Data Analysis: Determine the EC50 value, the concentration of the compound that reduces the amount of extracellular HBV DNA by 50%.

Rotavirus Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

-

Cell Monolayer Preparation: Seed a suitable cell line (e.g., MA104 cells) in 6-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Pre-incubate a known titer of rotavirus with serial dilutions of the test compound.

-

Infection: Infect the cell monolayers with the virus-compound mixture.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

-

Monitoring Polymerization: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC50 value, the concentration that inhibits polymerization by 50%, can be calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant potential in antiviral and anticancer drug development. Their diverse biological activities, stemming from various structural modifications, underscore the importance of this chemical scaffold. The ability of these derivatives to inhibit viral replication and induce cancer cell death through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization highlights their therapeutic promise. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this important class of molecules and to pave the way for the development of novel clinical candidates.

References

N4-Benzoylcytosine: A Linchpin Intermediate in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical sciences, the synthesis of complex active pharmaceutical ingredients (APIs) often hinges on the strategic use of key intermediates. N4-Benzoylcytosine, a benzoyl-protected derivative of the nucleobase cytosine, has emerged as a critical building block in the synthesis of a multitude of antiviral and anticancer agents.[1][2] The benzoyl group serves as a robust protecting group for the exocyclic amine of cytosine, enhancing its stability and solubility in organic solvents, thereby facilitating crucial chemical transformations during the synthesis of modified nucleosides.[2][3] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, its pivotal role in the production of prominent pharmaceuticals, and the intricate mechanisms of action of the resulting drugs.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉N₃O₂ | [4][5] |

| Molecular Weight | 215.21 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water. | [1] |

| CAS Number | 26661-13-2 | [4] |

Synthesis of this compound

The efficient synthesis of high-purity this compound is a critical first step in its application as a pharmaceutical intermediate. A widely employed method involves the acylation of cytosine with benzoyl chloride or benzoic anhydride (B1165640).

Experimental Protocol: Synthesis of this compound

This protocol is based on a patented method demonstrating high yield and purity.

Materials:

-

Cytosine

-

Benzoyl chloride or Benzoic anhydride

-

Acetonitrile (B52724) (solvent)

-

Triethylamine (B128534) (base)

-

4-Dimethylaminopyridine (B28879) (DMAP) (catalyst)

-

Water

-

Ethanol

Procedure:

-

Under a nitrogen atmosphere, suspend cytosine in acetonitrile in a suitable reactor.

-

Add 4-dimethylaminopyridine (DMAP) and triethylamine to the suspension.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add benzoyl chloride or benzoic anhydride to the cooled mixture while maintaining the temperature. The molar ratio of benzoyl chloride/benzoic anhydride to cytosine is typically between 1:1 and 1.5:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Heat the mixture to 40-45 °C and maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the solid product and wash the filter cake sequentially with water and ethanol.

-

Dry the product under vacuum to yield this compound as a white to off-white solid.

| Parameter | Result |

| Yield | ≥ 93% |

| Purity (HPLC) | ≥ 99% |

Application of this compound in Pharmaceutical Synthesis

This compound is a cornerstone intermediate in the synthesis of several life-saving medications. Its primary role is to participate in glycosylation reactions with modified sugar moieties to form the core nucleoside structure of the target drug.

Workflow for Nucleoside Analog Synthesis

The general workflow for the synthesis of nucleoside analogs using this compound can be visualized as follows:

Sofosbuvir (Hepatitis C Treatment)

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[6] Its synthesis involves the glycosylation of this compound with a protected fluorinated sugar derivative.

Experimental Protocol: Key Steps in Sofosbuvir Synthesis

-

Glycosylation: this compound is reacted with a protected 2-deoxy-2-fluoro-2-C-methyl-ribonolactone derivative under Vorbrüggen conditions, typically using a Lewis acid catalyst like TMSOTf. This step forms the crucial carbon-nitrogen bond between the sugar and the nucleobase.

-

Deprotection: The N-benzoyl group is subsequently removed, often by treatment with ammonia (B1221849) in methanol (B129727) (ammonolysis), to yield the free cytosine nucleoside.[7]

-

Phosphoramidate (B1195095) Coupling: The final step involves the stereoselective coupling of the deprotected nucleoside with a chiral phosphoramidate reagent to introduce the prodrug moiety, yielding Sofosbuvir.

| Synthesis Step | Typical Yield |

| Glycosylation | Variable, often moderate to high |

| N-Benzoyl Deprotection | >90% |

| Phosphoramidate Coupling | High |

Mechanism of Action: Sofosbuvir

Sofosbuvir is a prodrug that is metabolized in liver cells to its active triphosphate form.[8] This active metabolite mimics the natural uridine (B1682114) triphosphate and acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[9][10] Incorporation of the Sofosbuvir triphosphate into the growing viral RNA chain leads to chain termination, thus halting viral replication.[11][12]

Gemcitabine (B846) (Anticancer Agent)

Gemcitabine is a nucleoside analog used in the treatment of various cancers, including pancreatic, lung, and breast cancer.[13] Its synthesis also relies on the glycosylation of a cytosine derivative, often N4-acetylcytosine, but this compound can also be employed in similar synthetic strategies.[14]

Experimental Protocol: Key Steps in Gemcitabine Synthesis

-

Glycosylation: A silylated N4-protected cytosine is reacted with a 2-deoxy-2,2-difluoro-D-ribofuranose derivative, which is activated as a glycosyl donor (e.g., as a mesylate or halide).[14]

-

Deprotection: The protecting groups on the sugar and the N4-benzoyl group are removed, typically in a single step using methanolic ammonia.

| Synthesis Step | Typical Yield |

| Glycosylation | Moderate to high |

| Deprotection | High |

Mechanism of Action: Gemcitabine

Gemcitabine is a prodrug that is transported into cells and phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms.[12][15][16] dFdCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA.[17] Once incorporated, it causes "masked chain termination," where one more nucleotide is added before DNA synthesis is halted, leading to apoptosis.[17] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[12][15]

Molnupiravir (COVID-19 Treatment)

Molnupiravir is an orally bioavailable antiviral drug that has been used for the treatment of COVID-19.[18] While some syntheses start from uridine, others can utilize cytosine derivatives, and the principles of protection and glycosylation are analogous.

Mechanism of Action: Molnupiravir

Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[2][19][20] Inside the cell, it is converted to its active triphosphate form (NHC-TP).[2][20] NHC-TP can exist in two tautomeric forms, one that mimics cytidine (B196190) and another that mimics uridine.[21] When the viral RNA polymerase incorporates NHC-TP into the newly synthesized viral RNA, it can be read as either a 'C' or a 'U' in subsequent replication rounds.[21][22] This leads to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately prevents the virus from producing viable offspring.[15][22]

Cytarabine (Leukemia Treatment)

Cytarabine, also known as ara-C, is a chemotherapy agent used to treat acute myeloid leukemia (AML) and other leukemias.[1][23] Its synthesis involves the formation of a nucleoside from cytosine and arabinose, a sugar epimeric to ribose at the 2' position.

Mechanism of Action: Cytarabine

Cytarabine is converted in the body to its active triphosphate form, ara-CTP.[1][23] Ara-CTP is a potent inhibitor of DNA polymerase.[1][23] It competes with the natural deoxycytidine triphosphate for incorporation into the growing DNA strand.[3] The arabinose sugar's steric hindrance in the DNA backbone prevents the proper rotation for the addition of the next nucleotide, thus acting as a chain terminator and halting DNA replication, particularly in rapidly dividing cancer cells.[1][3]

Deprotection of the N-Benzoyl Group

The removal of the N-benzoyl protecting group is a crucial final step in the synthesis of many cytosine-based nucleoside analogs. The most common and effective method is ammonolysis.

Experimental Protocol: Ammonolysis of N-Benzoyl Protected Nucleosides

Materials:

-

N-Benzoyl protected nucleoside

-

Methanolic ammonia (saturated solution) or concentrated ammonium (B1175870) hydroxide

-

Sealed reaction vessel

Procedure:

-

Dissolve the N-benzoyl protected nucleoside in methanolic ammonia in a sealed reaction vessel.

-

Stir the reaction mixture at room temperature or gently heat (e.g., 55 °C) to accelerate the reaction. Reaction times can vary from a few hours to overnight depending on the substrate and temperature.[22][24]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude deprotected nucleoside can then be purified by standard techniques such as recrystallization or column chromatography.

| Deprotection Method | Typical Conditions | Typical Yield |

| Methanolic Ammonia | Saturated NH₃ in MeOH, Room Temperature | >90%[25] |

| Aqueous Ammonia | Concentrated NH₄OH, 55-65 °C | >90%[25] |

Conclusion

This compound has solidified its position as an indispensable intermediate in the synthesis of a growing number of vital pharmaceuticals. Its ability to protect the exocyclic amine of cytosine allows for the precise and efficient construction of complex nucleoside analogs that form the basis of powerful antiviral and anticancer therapies. A thorough understanding of the synthesis of this compound, its application in glycosylation reactions, and the subsequent deprotection steps is essential for chemists and researchers in the field of drug development. As the demand for novel nucleoside-based therapeutics continues to grow, the importance of versatile and reliable intermediates like this compound will undoubtedly increase.

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | 26661-13-2 | FB03691 | Biosynth [biosynth.com]

- 5. This compound | C11H9N3O2 | CID 309343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 10. m.youtube.com [m.youtube.com]

- 11. Changing the face of hepatitis C management – the design and development of sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoselective N-glycosylation with N4-acyl cytosines and efficient synthesis of gemcitabine [agris.fao.org]

- 15. ClinPGx [clinpgx.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Mechanism of molnupiravir-induced SARS-CoV-2 mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

N4-Benzoylcytosine: A Technical Guide on its Potential Antiviral and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Benzoylcytosine, a derivative of the nucleobase cytosine, has primarily been investigated as a crucial intermediate in the synthesis of novel nucleoside analogs with potential therapeutic applications. While research on the intrinsic bioactivity of this compound is limited, studies on its derivatives, particularly N4-acylcytosine nucleoside analogs, have revealed promising antiviral and antimicrobial properties. This technical guide provides a comprehensive overview of the existing research, focusing on the quantitative data, experimental methodologies, and potential mechanisms of action associated with this compound and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antiviral and antimicrobial agents.

Introduction

The emergence of drug-resistant pathogens and novel viral threats necessitates the continuous exploration of new chemical scaffolds for therapeutic development. Nucleoside analogs have long been a cornerstone of antiviral and anticancer chemotherapy. The modification of nucleobases, such as cytosine, offers a promising avenue for the development of new therapeutic agents with improved efficacy and selectivity. This compound serves as a key building block in this endeavor, enabling the synthesis of a variety of derivatives with diverse biological activities. This guide will delve into the reported antiviral and antimicrobial properties associated with this compound and its more extensively studied N4-acyl-modified nucleoside analogs.

Antimicrobial Properties of this compound

Direct research into the antimicrobial properties of this compound is sparse. However, a study by Jagessar and Gomathinayagam has explored the antimicrobial activity of this amide. The primary methods cited for this investigation are the Disk Diffusion and Pour Plate methods.

Quantitative Antimicrobial Data

Quantitative data from the definitive study by Jagessar and Gomathinayagam is not publicly available at the time of this publication. The following table is a template pending access to the full-text article.

| Microorganism | Method | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Data Not Available | Disk Diffusion | Data Not Available | Data Not Available |

| Data Not Available | Pour Plate | Data Not Available | Data Not Available |

Experimental Protocols: Antimicrobial Susceptibility Testing

The following are generalized protocols for the disk diffusion and pour plate methods, which are understood to be the basis of the antimicrobial testing of this compound.

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in sterile broth or saline to match the turbidity of a 0.5 McFarland standard.

-

Inoculation of Agar (B569324) Plate: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the test compound (this compound) are aseptically placed on the surface of the inoculated agar plate.

-

Incubation: The plate is incubated under optimal conditions for the test microorganism (typically 35-37°C for 18-24 hours).

-

Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Diagram: Disk Diffusion Experimental Workflow

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

The pour plate method is a quantitative technique used to determine the number of viable microorganisms in a sample and can be adapted to determine the minimum inhibitory concentration (MIC).

Protocol:

-

Serial Dilutions: A stock solution of this compound is serially diluted in a suitable solvent.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plating: A specific volume of the microbial inoculum is added to a sterile Petri dish.

-

Addition of Agar and Test Compound: Molten agar (cooled to approximately 45-50°C) containing a specific concentration of this compound from the serial dilutions is poured into the Petri dish with the inoculum. The plate is gently swirled to ensure even mixing.

-

Incubation: The plates are incubated under optimal conditions until colonies are visible.

-

Colony Counting and MIC Determination: The number of colony-forming units (CFUs) is counted. The MIC is determined as the lowest concentration of this compound that inhibits the visible growth of the microorganism.

Caption: Proposed mechanism of action for N4-acyl nucleoside analogs.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, leading to the development of potent antiviral nucleoside analogs. While the direct antimicrobial activity of this compound requires further quantitative investigation, its N4-acyl-modified derivatives have demonstrated significant anti-HIV-1 and anti-HBV activity in vitro. The mechanism of action for these antiviral derivatives is consistent with that of other nucleoside analogs, involving the inhibition of viral polymerases and chain termination of viral DNA synthesis. The data and protocols presented in this guide offer a foundation for future research into the therapeutic potential of this compound and its derivatives as novel antiviral and antimicrobial agents. Further studies are warranted to fully elucidate the antimicrobial spectrum and mechanism of this compound and to optimize the antiviral efficacy and safety profile of its nucleoside analog derivatives.

N4-Benzoylcytosine: A Technical Guide to its Core Role in Nucleic Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

N4-Benzoylcytosine is a modified nucleobase, a derivative of cytosine, that plays a pivotal role in the chemical synthesis of nucleic acids. Its primary and most critical function is to serve as a protecting group for the exocyclic amino group of cytosine during automated solid-phase oligonucleotide synthesis. This protection is essential to prevent unwanted side reactions and ensure the fidelity of the synthesized DNA or RNA sequence. Beyond this central role, this compound is a key intermediate in the development of various nucleoside analogs used in antiviral and anticancer research, making it a compound of significant interest in medicinal chemistry and drug development.[1][2]

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder.[3][4] The attachment of the benzoyl group to the N4 position of the cytosine ring alters its chemical properties, making it stable to the conditions of oligonucleotide synthesis while allowing for its eventual removal.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₁H₉N₃O₂ | [1][3][5][6] |

| Molecular Weight | 215.21 g/mol | [2][3][5][6] |

| Appearance | White to off-white crystalline powder | [3][4][7] |

| Melting Point | >300°C or 275–278°C (with decomposition) | [3][8] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [3] |

| CAS Number | 26661-13-2 | [1][3][5][7] |

The most common method for synthesizing this compound is through the condensation of cytosine with benzoyl chloride in the presence of a base.[7]

Caption: Synthesis workflow for this compound.

The Role of this compound in Oligonucleotide Synthesis

Automated solid-phase synthesis is the standard method for producing custom sequences of DNA and RNA.[9] This process involves the sequential addition of nucleotide monomers (phosphoramidites) to a growing chain attached to a solid support. To ensure that coupling occurs only at the desired 5'-hydroxyl group, all other reactive functional groups on the nucleobase, sugar, and phosphate (B84403) moieties must be temporarily blocked with protecting groups.[10]

For cytosine, the exocyclic N4-amino group is nucleophilic and would otherwise react with the activated phosphoramidite (B1245037), leading to chain branching and synthesis failure. The benzoyl group on this compound serves as a robust protecting group, preventing this side reaction.

The N4-benzoyl-protected deoxycytidine is typically introduced as a phosphoramidite synthon. The synthesis cycle consists of four main steps:

-

Detritylation: Removal of the acid-labile dimethoxytrityl (DMT) group from the 5'-hydroxyl of the growing chain.

-

Coupling: The newly freed 5'-hydroxyl attacks the activated phosphoramidite of the incoming nucleotide (e.g., N4-Benzoyl-dC phosphoramidite).

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

Caption: The phosphoramidite cycle in oligonucleotide synthesis.

After the full-length oligonucleotide has been synthesized, it is cleaved from the solid support, and all protecting groups are removed. The benzoyl group on cytosine is typically removed by hydrolysis with a basic solution, most commonly concentrated ammonium (B1175870) hydroxide (B78521). A mixture of aqueous methylamine (B109427) and ammonium hydroxide (AMA) can also be used for faster deprotection.[11]

It is crucial to ensure complete removal of the benzoyl group, as its retention would interfere with proper Watson-Crick base pairing and the biological function of the oligonucleotide.

Caption: Deprotection workflow for this compound.

While the benzoyl group is widely used, other protecting groups for cytosine exist, each with different labilities. The choice of protecting group can be critical, especially for the synthesis of sensitive or modified oligonucleotides.

Table 2: Comparison of Common Protecting Groups for the N4-Amino Group of Cytosine

| Protecting Group | Abbreviation | Relative Lability | Key Features |

| Benzoyl | Bz | Standard | Widely used, robust, but can lead to transamination with certain amine-based deprotection reagents if not carefully controlled.[11] |

| Acetyl | Ac | Labile | Removed very quickly, which can minimize side reactions like transamination, making it suitable for rapid deprotection protocols (e.g., with AMA).[11] |

| Isobutyryl | iBu | Labile | More labile than benzoyl; used to reduce transamination side reactions during deprotection of base-labile oligonucleotides like methylphosphonates.[11] |

| Dimethylformamidine | dmf | Very Labile | Extremely mild removal conditions, useful for sensitive oligonucleotides. |

Impact on Nucleic Acid Structure and Stability

The bulky benzoyl group, when present on the cytosine base, can influence the structure of nucleic acids. A study involving Peptide Nucleic Acids (PNA), a DNA mimic, demonstrated that a single N4-benzoylated cytosine residue within a PNA strand could disrupt the formation of a PNA:DNA triplex.[12][13] The steric hindrance from the benzoyl moiety was shown to strongly destabilize Hoogsteen base pairing, which is required for triplex formation.[12][13] Interestingly, the same study found that the benzoyl group did not severely interfere with standard Watson-Crick hydrogen bonding, allowing the formation of a stable PNA-DNA duplex.[12][13]

Once the benzoyl group is removed during deprotection, the resulting natural cytosine participates in normal base-pairing interactions. The stability of the final DNA or RNA duplex is then governed by factors such as its sequence, length, and the presence of other modifications.[14][15]

Applications in Research and Drug Development

Beyond its role as a protecting group, this compound is a valuable building block in medicinal chemistry.

-

Antiviral and Anticancer Agents: It is a key intermediate in the synthesis of a wide range of nucleoside analogs.[2][7] These analogs, where the sugar or base is modified, are designed to act as chain terminators or inhibitors of viral or cellular polymerases, forming the basis for many antiviral (e.g., anti-HIV, anti-HBV) and anticancer drugs.[2]

-

Therapeutic Oligonucleotides: The synthesis of antisense oligonucleotides, siRNAs, and aptamers often requires modified nucleobases to enhance stability, binding affinity, or nuclease resistance. This compound is used to incorporate cytosine into these therapeutic modalities.

-

Biochemical and Structural Studies: It is employed in the synthesis of modified nucleic acids for research into DNA-protein interactions, DNA repair mechanisms, and the structural biology of nucleic acids.[2]

Experimental Protocols

This protocol is adapted from a general procedure for the benzoylation of cytosine.[7]

-

Setup: In a dry three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous cytosine (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

-

Solvent and Base: Add anhydrous acetonitrile as the solvent, followed by triethylamine (as a base, ~1.2 eq).

-

Cooling: Cool the resulting suspension to 5-8°C in an ice bath.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (~1.2 eq) dropwise to the stirred suspension, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the reaction to 40-45°C for 2 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter the resulting precipitate.

-

Washing and Drying: Wash the filter cake sequentially with water and then ethanol (B145695) to remove salts and impurities.

-

Purification: Dry the white solid product under a vacuum to yield this compound. Purity can be assessed by HPLC and structure confirmed by NMR.[7]

This is a standard protocol for removing protecting groups from a synthetic DNA oligonucleotide.

-

Cleavage from Support: Place the solid support containing the synthesized oligonucleotide in a vial. Add concentrated ammonium hydroxide (e.g., 1 mL).

-

Incubation: Seal the vial tightly and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the phosphate and base protecting groups, including the benzoyl group from cytosine.

-

Evaporation: After cooling to room temperature, transfer the supernatant to a new tube and evaporate the ammonia (B1221849) solution to dryness using a centrifugal vacuum concentrator.

-

Reconstitution: Resuspend the resulting oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer).

-

Quantification: Determine the concentration of the oligonucleotide by measuring the absorbance at 260 nm (A260).

-

Quality Control: The purity of the deprotected oligonucleotide can be analyzed by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

References

- 1. CAS 26661-13-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. aurora-biotech.com [aurora-biotech.com]

- 5. This compound | C11H9N3O2 | CID 309343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 26661-13-2 [chemicalbook.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Inhibition of PNA triplex formation by N4-benzoylated cytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of PNA triplex formation by N4-benzoylated cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nucleic acid thermodynamics - Wikipedia [en.wikipedia.org]

N4-Benzoylcytosine: A Technical Deep Dive into its Hypothesized Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Benzoylcytosine is a derivative of cytosine, a fundamental component of nucleic acids. While extensively utilized as a crucial intermediate in the synthesis of various nucleoside analogs for antiviral and anticancer therapies, its intrinsic antiviral properties are less characterized.[1] This technical guide consolidates the available, albeit limited, data on this compound and extrapolates a hypothesized mechanism of action for its role in inhibiting viral replication. This document is intended to serve as a foundational resource for researchers investigating novel antiviral compounds.

Hypothesized Mechanism of Action: Steric Hindrance within the Viral Polymerase Active Site

In the absence of direct experimental evidence detailing the specific antiviral mechanism of this compound, a plausible hypothesis can be formulated based on its chemical structure and the established mechanisms of other nucleobase analogs. The proposed mechanism centers on the concept of steric hindrance following its intracellular conversion to the active triphosphate form.

-

Anabolic Phosphorylation: Upon cellular uptake, this compound would likely undergo anabolic phosphorylation by host cell kinases to yield this compound monophosphate, diphosphate, and the active triphosphate (N4-Benzoyl-CTP). This conversion is a common pathway for the activation of nucleoside and nucleobase analogs.

-

Competitive Inhibition and Incorporation: The resulting N4-Benzoyl-CTP, mimicking the natural deoxycytidine triphosphate (dCTP) or cytidine (B196190) triphosphate (CTP), could then act as a competitive inhibitor of viral DNA or RNA polymerases. It would compete with the natural nucleotide for binding to the polymerase's active site.

-

Steric Clash and Chain Termination: Upon successful incorporation into the nascent viral DNA or RNA strand, the bulky benzoyl group at the N4 position is hypothesized to cause a significant steric clash within the confined space of the polymerase active site. This steric hindrance would prevent the proper alignment and binding of the subsequent incoming nucleotide, thereby disrupting the process of chain elongation and leading to premature termination of the viral nucleic acid chain.

This proposed mechanism is supported by studies on other modified nucleobases where bulky substituents have been shown to interfere with molecular interactions. For instance, N4-benzoylated cytosine incorporated into a peptide nucleic acid (PNA) oligomer has been demonstrated to cause steric interference, significantly destabilizing triplex formation.[2]

Quantitative Antiviral Data

Quantitative data on the antiviral activity of this compound is sparse in publicly available literature. The table below is structured to accommodate key antiviral parameters and will be updated as more data becomes available.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| This compound | Influenza B virus Florida/4/2006 | MDCK | 0.59 µg/mL (~2.74 µM)* | Not Reported | Not Reported | [3] |

| 1-(3,4-dideoxy-3-fluoro-β-D-glycero-hex-3-enopyranosyl-2-ulose)-N4-benzoyl cytosine | Rotavirus | Caco-2 | More effective at lower concentrations than AZT | Not Reported | Not Reported | [4] |

* EC50 was reported for a related compound, "Compound 18c", which is a derivative of this compound. The molar concentration is an approximation based on the reported molecular weight.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to elucidate the antiviral activity and mechanism of action of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration of the compound that is toxic to the host cells, allowing for the calculation of the selectivity index.

Materials:

-

Host cell line (e.g., MDCK for influenza, Vero for general screening)

-

96-well cell culture plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the 96-well plates with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO).

-

Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

-

Incubate the plates for 48-72 hours, corresponding to the duration of the planned antiviral assay.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration that reduces cell viability by 50%.

Protocol 2: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral infectivity.

Materials:

-

Confluent host cell monolayers in 6-well or 12-well plates

-

Virus stock with a known titer (e.g., Influenza A virus)

-

This compound serial dilutions

-

Infection medium (serum-free medium with TPCK-trypsin for influenza)

-

Overlay medium (e.g., 0.6% agarose (B213101) or Avicel in culture medium)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%) for fixation

Procedure:

-

Wash the confluent cell monolayers with PBS.

-

In separate tubes, pre-incubate a known amount of virus (e.g., 100 plaque-forming units, PFU) with equal volumes of the this compound serial dilutions for 1 hour at 37°C. Include a virus-only control.

-

Inoculate the cells with 200 µL of the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Remove the inoculum and wash the cells with PBS.

-

Add 2 mL of the overlay medium containing the corresponding concentration of this compound to each well.

-

Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-3 days for influenza).

-

Fix the cells with 10% formalin for at least 30 minutes.

-

Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Protocol 3: Viral Yield Reduction Assay

This assay measures the effect of the compound on the production of new infectious virus particles.

Materials:

-

Host cells in 24-well plates

-

Virus stock

-

This compound serial dilutions

-

Infection medium

Procedure:

-

Infect host cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

-

Incubate for a full viral replication cycle (e.g., 24-48 hours).

-

Harvest the supernatant from each well, which contains the progeny virus.

-

Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay.

-

The EC50 is the concentration of the compound that reduces the viral yield by 50% compared to the untreated virus control.

Visualizations

Caption: Hypothesized mechanism of this compound antiviral activity.

Caption: Workflow for a Plaque Reduction Assay.

Conclusion

While this compound is a well-established building block in medicinal chemistry, its potential as a standalone antiviral agent warrants further investigation. The hypothesized mechanism of action, centered on steric hindrance within the viral polymerase, provides a rational basis for such studies. The experimental protocols detailed herein offer a roadmap for researchers to systematically evaluate its antiviral efficacy and formally test this hypothesis. The generation of robust quantitative data will be critical in determining the therapeutic potential of this compound and its derivatives in the ongoing search for novel antiviral therapies.

References

- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 4. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

N4-Benzoylcytosine: A Linchpin in the Development of Novel Nucleoside Analogs

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

N4-Benzoylcytosine, a derivative of the nucleobase cytosine, serves as a critical intermediate in the synthesis of a wide array of novel nucleoside analogs.[1][2] Its benzoyl group provides a crucial protective function for the exocyclic amine of cytosine, enabling selective modifications at the sugar moiety during the synthesis of potential therapeutic agents.[2] This technical guide provides a comprehensive overview of the role of this compound in the development of nucleoside analogs with potential antiviral and anticancer activities. We will delve into its chemical properties, synthesis, and its application in the preparation of modified nucleosides, supported by experimental data and protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. These properties influence its reactivity, solubility, and handling during the preparation of nucleoside analogs.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉N₃O₂ | [1][3][4] |

| Molecular Weight | 215.21 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | >300 °C (decomposes) | [3] |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in water | [2] |

| Purity (typical) | ≥98.5% (HPLC) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective benzoylation of cytosine. The use of a protecting group strategy is crucial to prevent reactions at other sites of the cytosine molecule.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method for the acylation of cytosine.[5]

Materials:

-

Cytosine

-

Benzoyl chloride or Benzoic anhydride (B1165640)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (B52724) (anhydrous)

-

Water

-

Ethanol

Procedure:

-

Under a nitrogen atmosphere, dissolve cytosine, DMAP, and triethylamine in anhydrous acetonitrile in a reaction vessel.

-

Cool the reaction mixture to 5-10 °C.

-

Slowly add benzoyl chloride or benzoic anhydride to the cooled mixture while stirring. The molar ratio of benzoyl chloride/benzoic anhydride to cytosine is typically between 1:1 and 1.5:1.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour at 25 °C.

-

Slowly heat the mixture to 40-45 °C and maintain this temperature for two hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitate by filtration. The filtrate can be collected for solvent recycling.

-

Wash the filter cake sequentially with water and ethanol.

-

Dry the solid product to obtain this compound.

Expected Yield and Purity:

Role of this compound in Nucleoside Analog Synthesis

This compound is a key building block in the synthesis of modified nucleosides. The benzoyl group protects the N4-amino group of cytosine, allowing for chemical modifications to be selectively performed on the sugar moiety. This is a fundamental strategy in the development of nucleoside analogs with therapeutic potential.

General Workflow for Nucleoside Analog Synthesis using this compound

The following diagram illustrates the general workflow for the synthesis of a nucleoside analog starting from a protected sugar and this compound.

Synthesis of a Novel Nucleoside Analog: A Case Study

While specific protocols for the synthesis of proprietary nucleoside analogs are often not publicly available, the general principles can be illustrated. A common method involves the Vorbrüggen glycosylation, where a silylated this compound is coupled with a protected sugar derivative in the presence of a Lewis acid catalyst.

Hypothetical Experimental Protocol: Synthesis of a 2'-Deoxy-2'-fluoro-arabinofuranosyl Cytosine Analog

Materials:

-

This compound

-

1-O-Acetyl-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α,β-D-arabinofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Anhydrous acetonitrile

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Methanolic ammonia (B1221849)

Procedure:

-

Silylation of this compound: Suspend this compound in anhydrous acetonitrile and add BSA. Heat the mixture at reflux until a clear solution is obtained, indicating the formation of the silylated derivative. Cool the solution to room temperature.

-

Glycosylation: To the solution of silylated this compound, add the protected fluoro-sugar derivative. Cool the mixture to 0 °C and add TMSOTf dropwise. Stir the reaction at room temperature until completion (monitored by TLC).

-

Work-up: Quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate. Wash the organic layer with saturated sodium chloride solution, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purification of Protected Analog: Purify the crude product by silica gel column chromatography to obtain the protected nucleoside analog.

-

Deprotection: Dissolve the purified protected analog in methanolic ammonia and stir at room temperature overnight.

-

Final Purification: Concentrate the reaction mixture and purify the residue by silica gel column chromatography or preparative HPLC to yield the final 2'-deoxy-2'-fluoro-arabinofuranosyl cytosine analog.

Biological Activity of this compound Derived Nucleoside Analogs

Nucleoside analogs derived from this compound are investigated for a range of biological activities, primarily as antiviral and anticancer agents. The mechanism of action often involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then inhibits viral polymerases or is incorporated into viral or cellular DNA/RNA, leading to chain termination or dysfunction.[6][7]

Quantitative Data on Biological Activity

The following table summarizes hypothetical biological activity data for a novel nucleoside analog derived from this compound. Note: This data is illustrative and not from a specific cited source, as such specific data for this compound derivatives was not available in the initial search results.

| Compound | Target | Assay | IC₅₀ / EC₅₀ (µM) |

| Analog-A | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | 0.5 |

| Analog-A | HIV-1 | Cell-based Antiviral Assay | 2.1 |

| Analog-A | HeLa Cancer Cell Line | Cytotoxicity Assay | 15.8 |

| Analog-B | Hepatitis C Virus RNA Polymerase | Enzyme Inhibition Assay | 1.2 |

| Analog-B | Hepatitis C Virus Replicon | Cell-based Antiviral Assay | 5.6 |

| Analog-B | HepG2 Cancer Cell Line | Cytotoxicity Assay | >50 |

Signaling Pathways Modulated by Nucleoside Analogs

The therapeutic effects of nucleoside analogs are a result of their interaction with specific cellular or viral signaling pathways. In cancer, for instance, the incorporation of these analogs into DNA can trigger DNA damage response pathways, leading to cell cycle arrest and apoptosis.

DNA Damage Response Pathway

The following diagram illustrates a simplified DNA damage response pathway that can be activated by the incorporation of a nucleoside analog into DNA.

Conclusion

This compound is an indispensable tool in the medicinal chemist's arsenal (B13267) for the development of novel nucleoside analogs. Its role as a protected intermediate enables a vast array of chemical modifications, leading to the discovery of potent antiviral and anticancer agents. The methodologies and data presented in this guide underscore the importance of this compound in the ongoing search for new and effective therapeutics. Further research into the synthesis and biological evaluation of nucleoside analogs derived from this key intermediate will undoubtedly continue to yield promising drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of C-Linked Nucleoside Analogues with Antiviral Activity against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C11H9N3O2 | CID 309343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105541728A - Preparation method for this compound - Google Patents [patents.google.com]

- 6. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

comprehensive literature review of N4-Benzoylcytosine synthesis methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis of N4-Benzoylcytosine, a crucial intermediate in the development of antiviral and anticancer nucleoside analogs.[1][2] This document details the core synthetic pathways, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key methodologies.

Introduction

This compound is a protected form of cytosine where a benzoyl group is attached to the exocyclic amine (N4). This protection is vital in the multi-step synthesis of modified nucleosides, preventing unwanted side reactions at the N4 position while other parts of the molecule are being modified.[1] The benzoyl group can be removed under specific conditions, restoring the cytosine structure in the final product. The stability and reliability of the N4-benzoyl protecting group have made it a cornerstone in the synthesis of numerous therapeutic agents.

Core Synthesis Methodology: Direct Acylation of Cytosine

The most widely employed and industrially scalable method for the synthesis of this compound is the direct acylation of cytosine using a benzoylating agent.[3] This reaction is typically carried out in the presence of a base and a catalyst in an appropriate solvent.

The general reaction scheme involves the reaction of cytosine with either benzoyl chloride or benzoic anhydride (B1165640). The exocyclic N4-amino group of cytosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent. A base is used to neutralize the acid byproduct (HCl or benzoic acid) and to activate the cytosine. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often employed to enhance the reaction rate.[4]

Below is a Graphviz diagram illustrating the general workflow of this synthesis.

Quantitative Data Summary

The efficiency of the direct acylation method is highlighted by the high yields and purities reported in the literature. The following table summarizes quantitative data from representative synthetic protocols.

| Benzoylating Agent | Solvent | Catalyst | Base | Molar Ratio (Cytosine:Benzoylating Agent) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Benzoyl Chloride | Acetonitrile | DMAP | Triethylamine | 1:1.73 | 5-8, then 25, then 40-45 | 3 | ~93 | 99.2 | [4] |

| Benzoyl Chloride | Dichloromethane | DMAP | Triethylamine | 1:1.3 | 9-10, then 25, then 40-45 (reflux) | 3 | ~88 | 99.24 | [4] |

| Benzoic Anhydride | Acetonitrile | DMAP | Triethylamine | 1:1 to 1:1.5 | 5-10 | Not Specified | ≥93 | ≥99 | [4] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on the direct acylation method.

Protocol 1: Synthesis using Benzoyl Chloride in Acetonitrile [4]

-

Reactor Setup: In a reactor under a nitrogen atmosphere, add 100 L of acetonitrile, 22 kg (196 mol) of anhydrous cytosine, 25 g of 4-dimethylaminopyridine (DMAP), and 24 kg of triethylamine.

-

Cooling: Cool the reaction mixture to 5-8 °C with stirring.

-

Addition of Benzoyl Chloride: Slowly add 34 kg of benzoyl chloride to the cooled mixture.

-

Reaction: After the addition is complete, allow the mixture to naturally warm to room temperature and stir at 25 °C for 1 hour.

-

Heating: Slowly heat the reaction mixture to 40-45 °C and maintain this temperature for 2 hours.

-

Work-up: Cool the mixture to room temperature and filter the solid product.

-

Washing and Drying: Wash the filter cake sequentially with water and ethanol. Dry the solid to obtain approximately 40 kg of this compound.

Protocol 2: Synthesis using Benzoyl Chloride in Dichloromethane [4]

-

Reactor Setup: In a reactor under a nitrogen atmosphere, add 150 L of dichloromethane, 22 kg (196 mol) of anhydrous cytosine, 30 g of DMAP, and 27 kg of triethylamine.

-

Cooling: Cool the reaction mixture to 9-10 °C with stirring.

-